2-Hexanone

Catalog No.
S515916
CAS No.
591-78-6
M.F
C6H12O
C4H9COCH3
C6H12O
M. Wt
100.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanone

CAS Number

591-78-6

Product Name

2-Hexanone

IUPAC Name

hexan-2-one

Molecular Formula

C6H12O
C4H9COCH3
C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3

InChI Key

QQZOPKMRPOGIEB-UHFFFAOYSA-N

SMILES

CCCCC(=O)C

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.17 M
17.2 mg/mL at 20 °C
1.4 wt% in water at 20 °C
Sol in acetone; miscible in ethanol and ether
In water, 1.72X10+4 mg/L at 20 °C
17.5 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 1.4
2%

Synonyms

2 Hexanone, 2-Hexanone, Butylmethyl Ketone, Hexan 2 one, Hexan-2-one, Ketone, Butylmethyl, Ketone, Methyl n-Butyl, Methyl n Butyl Ketone, Methyl n-Butyl Ketone, n-Butyl Ketone, Methyl

Canonical SMILES

CCCCC(=O)C

Description

The exact mass of the compound 2-Hexanone is 100.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)0.17 m17.2 mg/ml at 20 °c1.4 wt% in water at 20 °csol in acetone; miscible in ethanol and etherin water, 1.72x10+4 mg/l at 20 °c17.5 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 1.42%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

Due to its moderate polarity and volatility, 2-Hexanone finds use as a solvent in various scientific experiments. It can dissolve a wide range of non-polar and slightly polar compounds, making it useful in:

  • Organic synthesis: 2-Hexanone can be used as a reaction medium for various organic syntheses. Its ability to dissolve reactants and products efficiently facilitates chemical reactions [].
  • Extraction processes: Researchers can utilize 2-Hexanone for selective extraction of target compounds from complex mixtures in biological samples or environmental matrices [].
  • Polymer research: 2-Hexanone can act as a solvent for some polymers, allowing for their characterization and processing studies [].

Intermediate for Synthesis

-Hexanone serves as a valuable starting material for the synthesis of various organic compounds. Its reactive carbonyl group (C=O) allows for further chemical transformations, making it useful in the production of:

  • Pharmaceutical intermediates: Researchers can utilize 2-Hexanone as a building block for the synthesis of complex molecules with potential pharmaceutical applications [].
  • Fine chemicals: 2-Hexanone can be a starting material for the production of various fine chemicals used in different industries, such as fragrances, flavors, and dyes [].
  • Functionalized materials: By introducing specific functional groups onto the 2-Hexanone backbone, scientists can create novel materials with tailored properties for applications in electronics, catalysis, and sensors [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95°F. Less dense than water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an acetone-like odor.

Color/Form

Colorless liquid

XLogP3

1.4

Exact Mass

100.09

Boiling Point

261 °F at 760 mm Hg (NTP, 1992)
127.6 °C
127.2 °C
126-128 °C
262°F

Flash Point

73 °F (NTP, 1992)
25 °C (closed cup)
95 °F (open cup)
77 °F (25 °C) (Closed cup)
23 °C c.c.
73°F
77°F

Vapor Density

3.45 (NTP, 1992) (Relative to Air)
3.5 (Air = 1)
Relative vapor density (air = 1): 3.5
3.45

Density

0.812 at 68 °F (USCG, 1999)
d0 0.83
0.830 at 20 °C/20 °C
Relative density (water = 1): 0.8
0.812
0.81

LogP

1.38 (LogP)
1.38
log Kow = 1.38

Odor

Characteristic acetone like odor, but more pungent

Appearance

Solid powder

Melting Point

-71 °F (NTP, 1992)
-55.5 °C
-55.5°C
-57 °C
-71°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QDY60NH6N

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Mechanism of Action

The mechanism of acute MnBK toxicity is by progressive depression of the CNS resulting in coma and cardiorespiratory failure. The mechanism(s) associated with subchronic and chronic toxicity are associated with significant binding of MnBK metabolites to axonal protein ...
n-Hexane and 2-hexanone... are metabolized by the liver to a common toxic metabolite, 2,5-hexanedione, which is a direct neurotoxin. An apparent high degree of specificity exists for the toxic effect of this compound, as related metabolites of similar solvents have no similar toxicity. 2,5-hexanedione is a gamma-diketone. Other diketones (alpha, beta, delta) do not produce neurotoxicity. The proposed mechanisms of action have been reviewed. Current evidence supports the concept that adducts are formed which lead to cross-linkages between neurofilaments. These cross-linkages lead to the axonal swellings seen on microscopy and, ultimately, to distal degeneration of the nerve.
The omega-1 oxidation of the carbon chain /of methyl n-butyl ketone/ results ultimately in the gamma-diketone, 2,5-hexanedione (HD) ... /which/ react with amino groups in all tissues to form pyrroles ... Pyrrole derivatization is not sufficient to produce the neurofilamentous swellings; pyrrole oxidation, followed by nucleophilic attack and neurofilament cross-link, seems to be necessary for neurotoxicity.

Vapor Pressure

2 mm Hg at 68 °F ; 3.8 mm Hg at 77° F (NTP, 1992)
11.60 mmHg
11.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.36
2 mmHg at 68°F
11 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

591-78-6

Associated Chemicals

2-Hexanol; 626-93-7

Wikipedia

Hexan-2-one

Use Classification

Chemical Classes -> Volatile organic compounds
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

2-Hexanone can be made, in 75% yield, by reaction of acetyl chloride with butylmagnesium chloride.
MnBK can be produced by a reaction between acetic acid and ethylene under pressure with a catalyst.

General Manufacturing Information

2-Hexanone: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

NIOSH 1300: Analyte: 2-Hexanone; Matrix: air; Sampler: solid sorbent tube (coconut shell charcoal, 100 mg/50 mg); Flow rate: 0.01-0.2 l/min; Vol: min: 1 l, max: 25 l; Stability: Unknown. Technique: gas chromatography, FID; Analyte: 2-Hexanone; Desorption: 1 ml CS2, stand 30 min; Range: 1.5 to 8.1 mg/sample; Precision (Sr): 0.018 sr; Level of detection: 0.02 mg/sample; Interferences: None reported.
Gas chromatography using mass spectroscopy or a flame ionization detection is the method of choice for precise analysis of MnBK ... MnBK in water may be collected by purging with an inert gas or cryogenic trapping.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: 2-hexanone; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.39 ug/L.
Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: 2-hexanone; Matrix: various, determines most volatile organic compounds with boiling points below 200 C; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2-HEXANONE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

QUANTITATIVE METHOD IS REPORTED FOR DETECTION OF 2-HEXANONE IN BIOLOGICAL TISSUES BY STABLE ISOPTOPE DILUTION USING GC-MASS SPECTROMETRY.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...

Interactions

Enhancement of MnBK neurotoxicity by MEK (methyl ethyl ketone) was reported ... Exposure of 225 ppm MnBK, 1125 ppm MEK, and 225 ppm MnBK plus 1125 ppm MEK in rats /indicated/ that the addition of high levels of MEK to a neurotoxic dose of MnBK shortened the onset of paralysis from 66 to 25 days ...
Inhalation of MEK (methyl ethyl ketone)/MnBK shortened hexobarbital sleeping time and increased in vitro production of n-aminophenol, formaldehyde, n-aminobenzoate, and sulfanilamide by rat hepatocyte microsomes ... Phenobarbital, also a microsomal inducer, protects against MnBK neurotoxicity ... Trans-1,2-dichloroethylene, an inhibitor of P450 2El, increased the exhaled MnBK concentration in rats not exposed to MnBK, presumably by decreasing the metabolism of endogeneous MnBK.
While MnBK itself does produce liver or kidney toxicity, exposure to MnBK is reported to enhance the activity of materials that are hepatotoxic or nephrotoxic. Prior exposure to an oral dose of MnBK followed by chloroform has been reported to enhance the toxicity, resulting in increased liver enzyme and urea nitrogen levels in the plasma, altered bile flow, and degenerative changes in hepatic and renal tissue. These effects are postulated to be due to alteration in P450 levels by MnBK. MnBK exposure may also alter the activity of other enzyme systems ... the inhibition of alcohol dehydrogenase by MnbK results in slower elimination of ethanol from the blood and prolongation of ethanol-induced loss of the righting reflex.

Dates

Modify: 2023-08-15
1: Chen Y, Morisawa Y, Futami Y, Czarnecki MA, Wang HS, Ozaki Y. Combined IR/NIR and density functional theory calculations analysis of the solvent effects on frequencies and intensities of the fundamental and overtones of the C ═ O stretching vibrations of acetone and 2-hexanone. J Phys Chem A. 2014 Apr 10;118(14):2576-83. doi: 10.1021/jp411855b. Epub 2014 Apr 1. PubMed PMID: 24654701.
2: de Oliveira Filho JG, Sarria ALF, Ferreira LL, Caulfield JC, Powers SJ, Pickett JA, de León AAP, Birkett MA, Borges LMF. Quantification of brown dog tick repellents, 2-hexanone and benzaldehyde, and release from tick-resistant beagles, Canis lupus familiaris. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:64-69. doi: 10.1016/j.jchromb.2016.03.014. Epub 2016 Mar 16. PubMed PMID: 27085013.
3: Nachtman JP, Couri D. An electrophysiological study of 2-hexanone and 2,5-hexanedione neurotoxicity in rats. Toxicol Lett. 1984 Nov;23(2):141-5. PubMed PMID: 6506088.
4: Hoshikawa T, Tanji K, Matsuo J, Ishibashi H. Intramolecular [2+2] cycloaddition of homoallylketenes to bicyclo[2.1.1]hexan-5-ones. Chem Pharm Bull (Tokyo). 2012;60(4):548-53. PubMed PMID: 22466740.
5: Abdel-Rahman MS, Saladin JJ, Bohman CE, Couri D. The effect of 2-hexanone and 2-hexanone metabolites on pupillomotor activity and growth. Am Ind Hyg Assoc J. 1978 Feb;39(2):94-9. PubMed PMID: 637027.
6: Couri D, Milks M. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. Annu Rev Pharmacol Toxicol. 1982;22:145-66. Review. PubMed PMID: 7044283.
7: Cowlen MS, Hewitt WR, Schroeder F. 2-hexanone potentiation of [14C]chloroform hepatotoxicity: covalent interaction of a reactive intermediate with rat liver phospholipid. Toxicol Appl Pharmacol. 1984 May;73(3):478-91. PubMed PMID: 6719463.
8: White EL, Bus JS, Heck HD. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry. Biomed Mass Spectrom. 1979 Apr;6(4):169-72. PubMed PMID: 385075.
9: Yi G, Teong SP, Zhang Y. The direct conversion of sugars into 2,5-furandicarboxylic acid in a triphasic system. ChemSusChem. 2015 Apr 13;8(7):1151-5. doi: 10.1002/cssc.201500118. Epub 2015 Mar 12. PubMed PMID: 25766123.
10: Raisbeck MF, Brown EM, Hewitt WR. Renal and hepatic interactions between 2-hexanone and carbon tetrachloride in F-344 rats. Toxicol Lett. 1986 Apr;31(1):15-21. PubMed PMID: 3715912.
11: Cowlen MS, Hewitt WR, Schroeder F. Mechanisms in 2-hexanone potentiation of chloroform hepatotoxicity. Toxicol Lett. 1984 Sep;22(3):293-9. PubMed PMID: 6091297.
12: Nomeir AA, Abou-Donia MB. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography. Anal Biochem. 1985 Dec;151(2):381-8. PubMed PMID: 4096376.
13: Kelce WR, Raisbeck MF, Ganjam VK. Gonadotoxic effects of 2-hexanone and 1,2-dibromo-3-chloropropane on the enzymatic activity of rat testicular 17 alpha-hydroxylase/C17,20-lyase. Toxicol Lett. 1990 Aug;52(3):331-8. PubMed PMID: 2389261.
14: Nakajima T, Elovaara E, Park SS, Gelboin HV, Vainio H. Immunochemical detection of cytochrome P450 isozymes induced in rat liver by n-hexane, 2-hexanone and acetonyl acetone. Arch Toxicol. 1991;65(7):542-7. PubMed PMID: 1781736.
15: Borghoff SJ, Poet TS, Green S, Davis J, Hughes B, Mensing T, Sarang SS, Lynch AM, Hard GC. Methyl isobutyl ketone exposure-related increases in specific measures of α2u-globulin (α2u) nephropathy in male rats along with in vitro evidence of reversible protein binding. Toxicology. 2015 Jul 3;333:1-13. doi: 10.1016/j.tox.2015.02.003. Epub 2015 Mar 19. PubMed PMID: 25797582.
16: Boyd AM, Kato HK, Komiyama T, Isaacson JS. Broadcasting of cortical activity to the olfactory bulb. Cell Rep. 2015 Feb 24;10(7):1032-9. doi: 10.1016/j.celrep.2015.01.047. Epub 2015 Feb 19. PubMed PMID: 25704808; PubMed Central PMCID: PMC4342299.
17: Hewitt LA, Ayotte P, Plaa GL. Modifications in rat hepatobiliary function following treatment with acetone, 2-butanone, 2-hexanone, mirex, or chlordecone and subsequently exposed to chloroform. Toxicol Appl Pharmacol. 1986 May;83(3):465-73. PubMed PMID: 2422788.
18: Sahlberg B, Gunnbjörnsdottir M, Soon A, Jogi R, Gislason T, Wieslander G, Janson C, Norback D. Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS). Sci Total Environ. 2013 Feb 1;444:433-40. doi: 10.1016/j.scitotenv.2012.10.114. Epub 2012 Dec 29. PubMed PMID: 23280302.
19: Lee HJ, Bae Y. Brushed block copolymer micelles with pH-sensitive pendant groups for controlled drug delivery. Pharm Res. 2013 Aug;30(8):2077-86. doi: 10.1007/s11095-013-1060-1. Epub 2013 May 2. PubMed PMID: 23636840.
20: Riedel SL, Brigham CJ, Budde CF, Bader J, Rha C, Stahl U, Sinskey AJ. Recovery of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Ralstonia eutropha cultures with non-halogenated solvents. Biotechnol Bioeng. 2013 Feb;110(2):461-70. doi: 10.1002/bit.24713. Epub 2012 Sep 24. PubMed PMID: 22903730.

Explore Compound Types